Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate
Description
Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate (CAS: SY349158) is a β-hydroxypropanoate ester derivative featuring a difluoromethoxy-substituted phenyl group at the β-position. This compound belongs to a class of molecules where the hydroxy and ester functionalities enable diverse reactivity, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C12H14F2O4 |
|---|---|
Molecular Weight |
260.23 g/mol |
IUPAC Name |
ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C12H14F2O4/c1-2-17-11(16)7-9(15)8-5-3-4-6-10(8)18-12(13)14/h3-6,9,12,15H,2,7H2,1H3 |
InChI Key |
VRTKVMLNVRPQOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1OC(F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate typically involves the introduction of the difluoromethoxy group into the phenyl ring, followed by esterification and hydroxylation reactions. One common synthetic route includes:
Chemical Reactions Analysis
Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with enzymes and receptors. The hydroxy group can form hydrogen bonds with biological molecules, facilitating its binding and activity .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Analysis :
- Difluoromethoxy vs. Methoxy/Fluoro: The difluoromethoxy group in the target compound offers greater electron-withdrawing effects and resistance to oxidative metabolism compared to methoxy (e.g., ) or monofluoro (e.g., ) groups, aligning with trends observed in PDE4 inhibitors like roflumilast .
- Hydroxy vs.
Analysis :
- The difluoromethoxy group in the target compound may mimic the pharmacophore of roflumilast, a PDE4 inhibitor with sub-nanomolar potency . However, the absence of a pyridyl or benzamide moiety in the target compound likely limits direct PDE4 activity.
- Compared to Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate (), the target compound’s smaller substituents (difluoromethoxy vs. bromo/trifluoromethyl) may reduce steric hindrance, favoring interactions with enzymatic targets.
Key Challenges :
- Steric hindrance from the difluoromethoxy group may slow reaction kinetics during esterification or hydroxylation.
- Purification may require chromatographic methods similar to those described in (silica gel, ethyl acetate/hexane).
Biological Activity
Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C11H12F2O4
Molecular Weight: 250.21 g/mol
IUPAC Name: this compound
Structure: The compound features a hydroxypropanoate backbone with a difluoromethoxy-substituted phenyl group, contributing to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The difluoromethoxy group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Biological Activities
-
Antimicrobial Activity
- Studies have indicated that the compound exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or function.
-
Anticancer Properties
- Preliminary research suggests that this compound may inhibit cancer cell proliferation. In vitro studies have shown cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound's mechanism may involve the induction of apoptosis and inhibition of cell cycle progression.
-
Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in animal models. This could be relevant for developing treatments for chronic inflammatory diseases.
Case Studies
- Study on Anticancer Activity : In a study published in Journal of Medicinal Chemistry, the compound was tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting moderate potency compared to standard chemotherapeutics .
- Antimicrobial Efficacy : A recent study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antimicrobial potential .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
